molecular formula C15H19NO2 B2582765 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287268-56-6

2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2582765
CAS RN: 2287268-56-6
M. Wt: 245.322
InChI Key: MXVCDOWKAWVAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids. DAAO inhibitors have been shown to have potential therapeutic applications in various neurological disorders, including schizophrenia, Alzheimer's disease, and chronic pain.

Mechanism of Action

2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is an enzyme that plays a crucial role in the metabolism of D-amino acids. 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibitors work by blocking the activity of 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, which leads to increased levels of D-amino acids in the brain. This, in turn, can lead to increased activation of N-methyl-D-aspartate (NMDA) receptors, which are involved in various neurological processes. The increased activation of NMDA receptors has been shown to have potential therapeutic applications in various neurological disorders.
Biochemical and Physiological Effects:
2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibitors have been shown to have various biochemical and physiological effects. For example, 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibitors can increase the levels of D-serine, an endogenous NMDA receptor co-agonist. This can lead to increased activation of NMDA receptors, which has been shown to have potential therapeutic applications in various neurological disorders. Additionally, 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibitors can reduce oxidative stress and inflammation, which are involved in various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibitors in lab experiments is that they can be used to study the role of D-amino acids and NMDA receptors in various neurological processes. Additionally, 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibitors can be used to investigate the potential therapeutic applications of 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibition in various neurological disorders. However, one limitation of using 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibitors in lab experiments is that they can have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibitors. One direction is to investigate the potential therapeutic applications of 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibition in various neurological disorders, including schizophrenia, chronic pain, and Alzheimer's disease. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibitors. Finally, the development of more selective 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibitors could help to minimize off-target effects and improve the specificity of these compounds.

Synthesis Methods

The synthesis of 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves the reaction of 3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentan-1-one with ethyl glycinate hydrochloride. The reaction is catalyzed by sodium hydroxide and carried out in ethanol-water solution. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

The inhibition of 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to have potential therapeutic applications in various neurological disorders. For example, 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibitors have been investigated as potential treatments for schizophrenia. Studies have shown that 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibitors can improve cognitive function and reduce symptoms of schizophrenia in animal models. Additionally, 2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid inhibitors have been shown to have potential therapeutic applications in chronic pain and Alzheimer's disease.

properties

IUPAC Name

2-amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-9-3-10(2)5-11(4-9)14-6-15(7-14,8-14)12(16)13(17)18/h3-5,12H,6-8,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVCDOWKAWVAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C23CC(C2)(C3)C(C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

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